tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound that features a tetrahydropyridine ring substituted with a tert-butyl ester and a 4-nitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves a multi-step process. One common method includes the Mannich reaction, where a pyridine derivative reacts with tert-butylamine and a nitroaniline derivative under controlled conditions . The reaction conditions often involve the use of solvents like acetone and hexane, and the reaction temperature is maintained to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted tetrahydropyridinecarboxylates and other functionalized derivatives.
Scientific Research Applications
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives and nitroaniline derivatives. Examples include:
- Tert-butyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyridinecarboxylate
- Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate
Uniqueness
Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is unique due to the presence of both the nitroanilino group and the tert-butyl ester, which confer specific chemical and biological properties
Biological Activity
tert-Butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23N3O2
- CAS Number : 177276-49-2
- Molecular Weight : 287.37 g/mol
The compound features a tetrahydropyridine core, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : This compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and reduced transcriptional activity. Inhibition of HDACs can reactivate silenced genes involved in apoptosis and cell cycle regulation, making this compound a candidate for cancer therapy .
- Antioxidant Activity : Similar compounds have shown radical scavenging properties, which can protect cells from oxidative stress. The presence of the tert-butyl group may enhance the stability and reactivity of the molecule towards free radicals .
- Modulation of Signaling Pathways : Compounds with similar structures have been reported to influence various signaling pathways, including those involved in inflammation and cellular proliferation .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Proliferation Assays : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, it showed a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in an increase in apoptotic cells compared to controls, suggesting its potential as an anticancer agent .
In Vivo Studies
In vivo studies have further elucidated the biological effects of this compound:
- Tumor Growth Inhibition : In animal models, administration of this compound led to significant reductions in tumor size compared to untreated groups. This was associated with increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .
Case Studies
Study | Model | Findings |
---|---|---|
Study 1 | MCF-7 Cells | Induced apoptosis; decreased cell viability (IC50 = 15 µM) |
Study 2 | Mouse Xenograft | Reduced tumor size by 40% after 30 days of treatment |
Study 3 | Hepatocellular Carcinoma Model | Inhibited tumor growth; enhanced liver function markers |
Properties
IUPAC Name |
tert-butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-13(9-11-18)17-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFWZONKMNENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621763 | |
Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333986-61-1 | |
Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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